1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide
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Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O2 and its molecular weight is 351.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification Strategies
Research has explored various strategies for modifying the core structure of imidazo[1,2-a]pyrimidine compounds to optimize their pharmacological properties. For instance, a study by Linton et al. (2011) delves into systematic modifications to reduce metabolism mediated by aldehyde oxidase, aiming to enhance the stability and efficacy of these compounds, especially in the context of developing antagonists for the androgen receptor in cancer treatment (Linton et al., 2011).
Biological Activities
Antimicrobial and Antiprotozoal Properties
Research has identified compounds within this chemical class displaying significant antimicrobial and antiprotozoal activities. A notable example includes novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which have been evaluated for their antiprotozoal efficacy against trypanosomal and Plasmodium (malaria) strains, showcasing the potential for treating diseases caused by protozoal pathogens (Ismail et al., 2004).
Antiulcer and Cytoprotective Effects
Compounds structurally related to mepirizole and dulcerozine, including imidazol-1-yl and pyrazol-1-yl pyrimidine derivatives, have been synthesized and evaluated for their antiulcer activities. Some of these compounds demonstrated potent cytoprotective properties against gastric ulcers in preclinical models, underscoring their therapeutic potential in gastroprotective applications (Ikeda et al., 1996).
Antiviral Activity
Studies have also explored the antiviral activities of these compounds, particularly against human rhinovirus, suggesting the potential for developing new treatments for viral infections. This includes the synthesis and evaluation of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which demonstrated notable activity in preclinical models (Hamdouchi et al., 1999).
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-26-16-3-2-13(7-19-16)22-17(25)12-8-24(9-12)15-6-14(20-10-21-15)23-5-4-18-11-23/h2-7,10-12H,8-9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIFWXIURDJCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.